1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a difluoromethyl group at position 1, a methyl group at position 3, and a substituted benzylamine group at position 2. The molecule’s unique fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves radical difluoromethylation of pyrazole precursors under controlled conditions to ensure high yields and purity .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-6-9(5-15-17)4-14-10-7-18(11(12)13)16-8(10)2/h5-7,11,14H,3-4H2,1-2H3 |
InChI Key |
UECIVJIUUIJIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethyl sulfoxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, with careful monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The specific pathways involved depend on the target application, whether it be inhibiting a particular enzyme or modulating a receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, which significantly influence their chemical reactivity, biological activity, and industrial utility. Below is a detailed comparative analysis:
Structural Analogs with Substituent Variations
| Compound Name | Structural Differences | Key Properties | Applications |
|---|---|---|---|
| 1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine () | - 1,3-dimethylpyrazole substituent instead of 1-ethylpyrazole | - Higher metabolic stability due to methyl groups - Moderate HDAC6 inhibition |
- Anticancer research (reduced tumor growth in vivo) |
| 1-(Difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine () | - Additional fluoro group at pyrazole position 5 - Pyrazole ring at position 3 |
- Enhanced enzyme binding affinity - Improved antimicrobial activity |
- Drug development (bioavailability studies) |
| 1-(Difluoromethyl)-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine () | - Fluorophenyl substituent instead of ethylpyrazole | - Stronger π-π interactions with enzymes - Higher solubility in polar solvents |
- Agrochemical development (pesticide formulations) |
| 1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine () | - Thienylmethyl group replaces ethylpyrazole | - Increased lipophilicity - Broad-spectrum antimicrobial activity |
- Materials science (functionalized polymers) |
Functional Group Comparisons
Difluoromethyl vs. Trifluoromethyl Groups :
Compounds like 1-ethyl-3-(trifluoromethyl)-1H-pyrazole () exhibit higher electronegativity and stronger C-F bond stability compared to the target compound’s difluoromethyl group. However, the difluoromethyl group offers better steric flexibility, enhancing binding to enzyme active sites .Pyrazole vs. Isoxazole Cores :
Isoxazole derivatives (e.g., 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-isoxazole , ) show reduced metabolic stability but superior agrochemical efficacy due to sulfur-based reactivity .
Biological Activity
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and pyrazole moieties suggests diverse pharmacological properties, making it a candidate for further investigation in drug development.
- Molecular Formula : C10H14F2N5
- Molecular Weight : 277.70 g/mol
- CAS Number : 1856040-24-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The difluoromethyl group is known to enhance the potency of drugs by altering their interaction with biological targets.
- Enzyme Inhibition : Research suggests that pyrazole derivatives can act as inhibitors for various enzymes, including those involved in cancer progression and metabolic pathways.
- Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, there is potential for this compound to affect neurotransmitter systems, which could be relevant in treating mood disorders.
Case Studies and Research Findings
A review of recent literature provides insights into the biological activity of similar compounds and highlights the potential mechanisms through which this compound may exert its effects:
Table 1: Summary of Biological Activities Related to Pyrazole Derivatives
Detailed Research Findings
In studies focused on related compounds, it was found that the incorporation of fluorine atoms significantly enhances the lipophilicity and metabolic stability of pyrazole derivatives, which can lead to improved bioavailability and therapeutic efficacy. For instance, compounds with trifluoromethyl groups have shown up to six-fold increases in potency against specific targets compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
